molecular formula C17H13Br2NO2 B287991 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287991
M. Wt: 423.1 g/mol
InChI Key: AHOVEDNFDXBDDY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BMB-4 has been found to exhibit anti-cancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In

Scientific Research Applications

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit anti-cancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for cancer cell division. This inhibition leads to the accumulation of DNA damage and ultimately, the death of cancer cells. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been studied in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cancer cell growth.

Mechanism of Action

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. DNA topoisomerase II is responsible for untangling and unwinding DNA during cell division, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to be a potent inhibitor of DNA topoisomerase II, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the accumulation of DNA damage caused by the inhibition of DNA topoisomerase II. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its specificity for DNA topoisomerase II, which makes it a promising candidate for cancer treatment. However, one limitation of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for cancer treatment.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, which could make it more accessible for research purposes. Additionally, more research is needed to determine the optimal dosage and administration of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for cancer treatment. Finally, further studies are needed to determine the potential side effects of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effectiveness in combination with other cancer treatments.

Synthesis Methods

The synthesis method for 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps, starting with the reaction of 2-bromoacetophenone with methylamine to form 2-bromo-N-methylacetophenone. This compound is then reacted with cycloheptanone in the presence of a base to form 2-bromo-7-methylamino-2,4,6-cycloheptatrien-1-one. Finally, this compound is reacted with 2-bromo-3-(2-bromophenyl)acrylic acid to form 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

properties

Product Name

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13Br2NO2

Molecular Weight

423.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Br2NO2/c1-20-15-8-7-12(18)10-13(17(15)22)16(21)9-6-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,20,22)/b9-6+

InChI Key

AHOVEDNFDXBDDY-RMKNXTFCSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Br)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2Br)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.